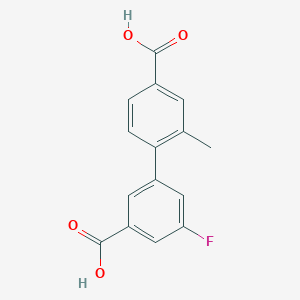

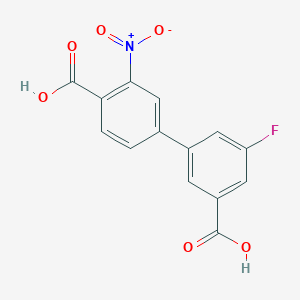

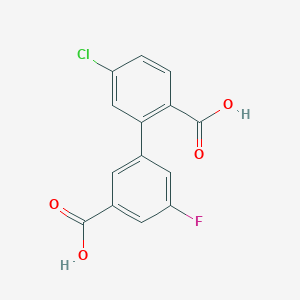

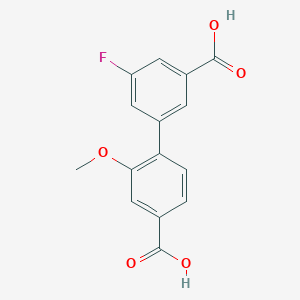

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95%

Overview

Description

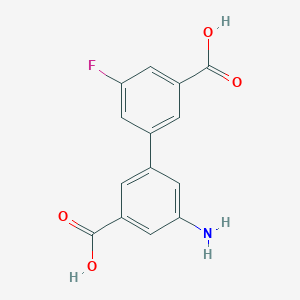

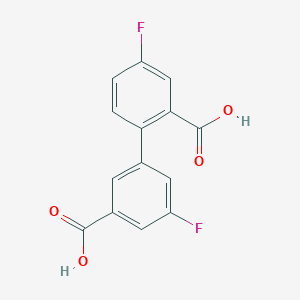

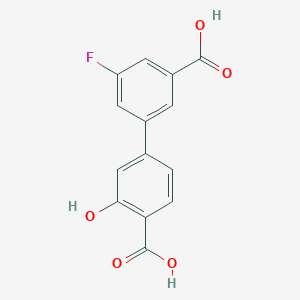

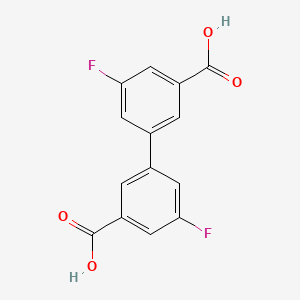

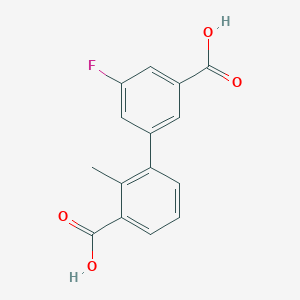

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid (abbreviated as 4-FCMB) is an organic compound belonging to the class of carboxylic acids. It is composed of a phenyl ring with a carboxyl group at its 3-position, a fluorine atom at its 5-position, and a methoxy group at its 3-position. 4-FCMB is a white crystal solid with a melting point of 191-193 °C. It is soluble in water, alcohols, and other organic solvents.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% has many applications in scientific research. It is used in the synthesis of biologically active compounds, such as inhibitors of HIV-1 integrase and inhibitors of the enzyme cyclooxygenase-2 (COX-2). 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% is also used in the synthesis of various drugs, including anti-inflammatory drugs and antifungal drugs. It is also used in the synthesis of photoreactive compounds and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of enzymes, such as HIV-1 integrase and COX-2, by blocking their active sites. It is also believed to interact with other biomolecules, such as proteins and nucleic acids, in order to modulate their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% are not fully understood. Studies have shown that 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% can inhibit the activity of HIV-1 integrase, which is an enzyme involved in the replication of the HIV virus. It can also inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In addition, 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% has been shown to interact with other biomolecules, such as proteins and nucleic acids, in order to modulate their activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. It can also be used in a variety of different experiments, such as those involving the synthesis of biologically active compounds, the inhibition of enzymes, and the modulation of biomolecular activity.

The limitations of using 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% in laboratory experiments include its potential toxicity, its limited solubility in water, and its instability in the presence of heat and light. In addition, it is important to note that 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% should not be used in experiments involving the synthesis of drugs or other compounds intended for human consumption, as it may be toxic.

Future Directions

The future directions for 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% research include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of drugs and other biologically active compounds. In addition, further research into the synthesis, stability, and solubility of 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% is needed in order to develop more efficient and cost-effective methods for its production and use. Finally, more research is needed to determine the safety and efficacy of 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% in humans and other living organisms.

Synthesis Methods

4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95% can be synthesized in a two-step process. The first step is the alkylation of 4-fluorophenol with 3-methoxybenzyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate or potassium hydroxide. The second step is the hydrolysis of the alkylated product with aqueous acid, such as hydrochloric acid or sulfuric acid. The final product, 4-(3-Carboxy-5-fluorophenyl)-3-methoxybenzoic acid, 95%, is then isolated and purified.

Properties

IUPAC Name |

4-(3-carboxy-5-fluorophenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-13-7-8(14(17)18)2-3-12(13)9-4-10(15(19)20)6-11(16)5-9/h2-7H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDOXOVJAZJLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690903 | |

| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261980-92-0 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-fluoro-2′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261980-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.